3-Hexen-1-ol, formate

CAS No.: 2315-09-5

Cat. No.: VC4003481

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2315-09-5 |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | [(E)-hex-3-enyl] formate |

| Standard InChI | InChI=1S/C7H12O2/c1-2-3-4-5-6-9-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+ |

| Standard InChI Key | XJHQVZQZUGLZLS-ONEGZZNKSA-N |

| Isomeric SMILES | CC/C=C/CCOC=O |

| SMILES | CCC=CCCOC=O |

| Canonical SMILES | CCC=CCCOC=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

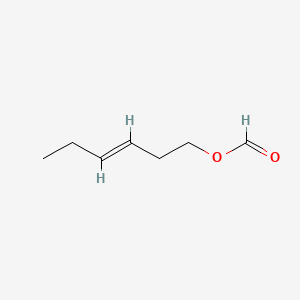

3-Hexen-1-ol, formate is characterized by the esterification of (Z)-3-hexen-1-ol, a six-carbon alcohol with a double bond at the third position, and formic acid. The (Z)-stereoisomer (CAS 33467-73-1) features a cis configuration of the double bond, as confirmed by its IUPAC name, (Z)-3-hexenyl formate . A related isomer (CAS 2315-09-5) is documented in the NIST database, though its specific stereochemistry remains undefined . The structural distinction between isomers critically influences physicochemical properties, such as volatility and olfactory characteristics.

The compound’s InChIKey (XJHQVZQZUGLZLS-ARJAWSKDSA-N for the (Z)-isomer) provides a unique identifier for its 3D conformation . Computational models and experimental data from gas chromatography (GC) confirm that the cis configuration enhances molecular planarity, reducing steric hindrance and altering retention behavior on chromatographic columns .

Synthesis and Industrial Production

Catalytic Hydrogenation of Precursors

The synthesis of (Z)-3-hexen-1-ol, a precursor to the formate ester, involves 1,4-selective hydrogenation of conjugated dienes using chromium-based catalysts such as arene or . This method ensures high stereoselectivity, favoring the (Z)-isomer critical for flavor applications. Subsequent esterification with formic acid or its derivatives yields the formate ester. Industrial production scales this process, though annual volumes remain unspecified; the parent alcohol (cis-3-hexen-1-ol) is produced at ~30 tonnes/year .

Physicochemical Properties and Analytical Characterization

Chromatographic Behavior

Retention indices (Kovats RI) for 3-hexen-1-ol, formate vary with column polarity and temperature programs:

-

Non-polar columns: On SE-30 (150°C), the (Z)-isomer exhibits an RI of 903 .

-

Temperature-programmed analysis: Using BP-1 columns with nitrogen carrier gas, the RI rises to 912 under a gradient from 60°C to 245°C .

These values enable precise identification in complex matrices, such as essential oils or atmospheric samples.

Chemical Reactivity and Environmental Fate

Atmospheric Oxidation and Aerosol Formation

Ozonolysis of 3-hexen-1-ol, formate in the atmosphere generates reactive intermediates, including 3-hydroxypropanal (3-HPA), which undergoes hydration and oligomerization to form secondary organic aerosols (SOA) . The ester’s acetate group inhibits oligomer formation compared to the parent alcohol, as demonstrated in smog chamber experiments . For example, SOA yields from cis-3-hexenyl acetate are lower due to reduced participation in esterification reactions .

Table 1: Key Oxidation Products and Their Roles

| Product | Vapor Pressure (Torr) | Role in SOA Formation |

|---|---|---|

| 3-HPA | 9.5 | Oligomer precursor |

| 3-HPAcid | 2.1 × 10 | Particle-phase esterification |

| Acrylic acid | 7.2 × 10 | Cross-linking agent |

Degradation Pathways

Photolysis and hydroxyl radical attack dominate atmospheric degradation. The ester’s half-life under typical tropospheric conditions is estimated at <24 hours, with formic acid and CO as terminal products .

Applications in Flavor and Fragrance

Olfactory Profile

The (Z)-isomer emits a grassy-green odor reminiscent of freshly cut leaves, making it invaluable in perfumery and food flavoring . Its esterification with formic acid slightly modifies volatility, prolonging scent longevity in formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume